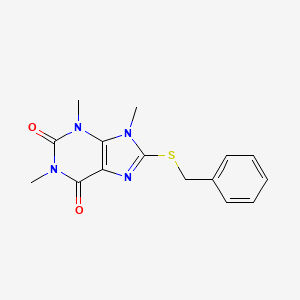
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
描述
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione, otherwise known as 8-benzylthioinosine (8-BTI), is a purine nucleoside analog that has been extensively studied for its potential therapeutic applications. 8-BTI has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are all areas of active study.
科学研究应用
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in a variety of scientific research applications. It has been used in the study of the mechanism of action of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has also been used in the study of the structure of the adenosine receptor, which is involved in the regulation of many physiological processes. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in the study of the role of adenosine in the regulation of cardiac and neuronal excitability. Finally, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in the study of the role of adenosine in the regulation of immune responses.
作用机制
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is an analog of adenosine, and its mechanism of action is similar to that of adenosine. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a competitive inhibitor of adenosine deaminase, and it is also an agonist of the adenosine receptor. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione binds to the adenosine receptor and activates it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In vitro, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the enzyme adenosine deaminase, resulting in an increase in the levels of adenosine in the cell. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has also been shown to activate the adenosine receptor, resulting in the activation of downstream signaling pathways. In vivo, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several advantages and limitations for laboratory experiments. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is relatively easy to synthesize, and it is relatively stable in solution. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is also relatively non-toxic, making it suitable for use in in vivo experiments. However, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is rapidly metabolized in vivo, making it difficult to study its effects over long periods of time.
未来方向
There are several potential future directions for 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione research. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could be used to study the role of adenosine in the regulation of immune responses. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could also be used to study the role of adenosine in the regulation of cardiac and neuronal excitability. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could also be used to study the role of adenosine in the development of cancer. Finally, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could be used to study the role of adenosine in the regulation of other physiological processes, such as inflammation and metabolism.
合成方法
The synthesis of 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione was first reported in 1994 by a team of researchers at the University of Wisconsin-Madison. The synthesis begins with the reaction of 8-chloro-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione with thiophenol in the presence of sodium methoxide to yield 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. This reaction is followed by the oxidation of the intermediate product with aqueous sodium hypochlorite to yield 8-benzylthioinosine.
属性
IUPAC Name |
8-benzylsulfanyl-1,3,9-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-17-12-11(13(20)19(3)15(21)18(12)2)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVLROFFVLIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281253 | |
| Record name | MLS002638759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylthio)-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione | |
CAS RN |
6315-62-4 | |
| Record name | MLS002638759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002638759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



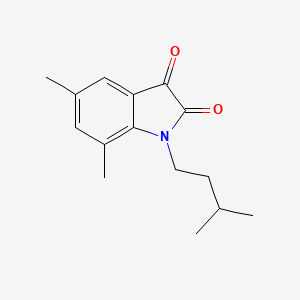
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

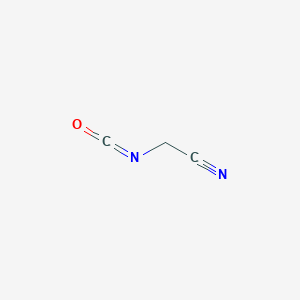
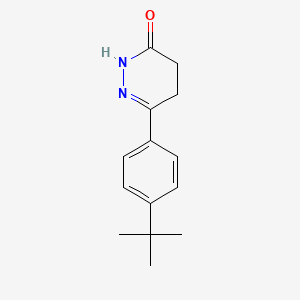
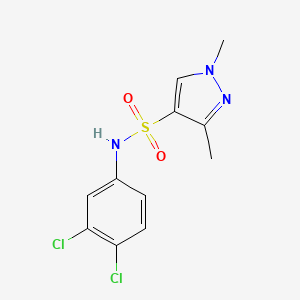

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
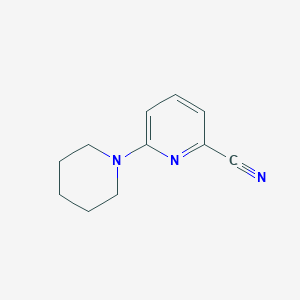
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)